Etomoxir (ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate) is a synthetic compound classified as an irreversible inhibitor of Carnitine Palmitoyltransferase I (CPT1). [, , , , ] CPT1 is a key regulatory enzyme responsible for the transport of long-chain fatty acids into mitochondria for \u03b2-oxidation. [, , ] Etomoxir's ability to block this process makes it a valuable tool in scientific research for investigating the role of fatty acid metabolism in various biological systems and disease models. [, , , , , , , , , , ]
Etomoxir belongs to the class of compounds known as carnitine palmitoyltransferase 1 inhibitors. It was initially developed for research purposes to understand lipid metabolism and has been utilized in various experimental settings to explore its effects on fatty acid metabolism in different tissues.
The synthesis of etomoxir has been approached through several methods, with recent advancements focusing on improving scalability and efficiency. A notable synthesis route involves a one-flask tandem aldol-Luche sequence, which eliminates the need for pyrophoric reagents, enhancing safety and practicality in laboratory settings.
This method has been optimized for reduced reaction times and improved yields, demonstrating a significant advancement in synthetic organic chemistry methodologies relevant to etomoxir production
Etomoxir's molecular structure features a unique oxirane (epoxide) ring, which is crucial for its biological activity. The compound can be represented by the following structural formula:
Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of etomoxir during synthesis .
Etomoxir primarily participates in reactions involving its interaction with carnitine palmitoyltransferase 1. By inhibiting this enzyme, etomoxir prevents the transport of long-chain fatty acids into mitochondria.
Etomoxir's mechanism of action centers on its ability to inhibit carnitine palmitoyltransferase 1. This enzyme is pivotal for the transport of long-chain fatty acids across the mitochondrial membrane for oxidation.
Etomoxir exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 282.78 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents; limited solubility in water |
Stability | Stable under normal laboratory conditions |
These properties influence its handling in laboratory settings and its behavior in biological systems .
Etomoxir has found numerous applications in scientific research:
Etomoxir exerts its primary biochemical effect through irreversible inhibition of carnitine palmitoyltransferase-1, the rate-limiting enzyme governing mitochondrial long-chain fatty acid uptake. The (R)-(+)-enantiomer of etomoxir is enzymatically converted to etomoxiryl-Coenzyme A within cells, which covalently modifies a serine residue (Ser687 in the human Carnitine Palmitoyltransferase-1A isoform) at the enzyme's catalytic site. This alkylation reaction permanently inactivates carnitine palmitoyltransferase-1 by sterically hindering its acyl-carnitine transferase activity, preventing the formation of acylcarnitine intermediates essential for fatty acid transport across the mitochondrial inner membrane [1] [7].
The inhibition kinetics demonstrate tissue-specific variability, with half-maximal inhibitory concentrations (IC₅₀) ranging from 5–20 nM in rat hepatocytes under fasting conditions. This potency differential reflects isozyme variations, as Carnitine Palmitoyltransferase-1B (cardiac/muscle isoform) exhibits approximately 100-fold greater sensitivity to malonyl-Coenzyme A regulation than Carnitine Palmitoyltransferase-1A (hepatic isoform), though both are inhibited by etomoxiryl-Coenzyme A [4] [9]. Genetic knockout studies reveal that Carnitine Palmitoyltransferase-1A-deficient hepatocytes exhibit exacerbated metabolic disturbances when treated with etomoxir, indicating additional targets beyond its namesake enzyme [1].
Table 1: Protein Targets of Etomoxir in Primary Hepatocytes
Target Class | Representative Proteins | Localization | Functional Consequence |
---|---|---|---|
Carnitine Palmitoyltransferase Enzymes | Carnitine Palmitoyltransferase-1A, Carnitine Palmitoyltransferase-2 | Mitochondria | Blocked fatty acid transport |
Fatty Acid Transporters | Fatty acid binding protein 1, Solute carrier family 27 | Cytoplasm, Plasma membrane | Disrupted fatty acid trafficking |
Peroxisomal Enzymes | Acyl-Coenzyme A oxidase 1, Peroxisomal bifunctional enzyme | Peroxisomes | Inhibited ω-oxidation pathways |
Lipid Metabolizing Enzymes | Acyl-Coenzyme A synthetases, Enoyl-Coenzyme A hydratase | Multiple compartments | Altered lipid intermediate pools |
The pro-drug etomoxir [(R)-(+)-ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate] undergoes intracellular bioactivation to form the biologically active metabolite, etomoxiryl-Coenzyme A. This transformation is catalyzed by acyl-Coenzyme A synthetases, which consume adenosine triphosphate to form an adenylated intermediate that subsequently reacts with free Coenzyme A to produce the Coenzyme A thioester derivative [4] [7]. The reaction proceeds via nucleophilic attack by the thiol group of Coenzyme A on the carbonyl carbon of etomoxir's carboxylate moiety, forming a high-energy thioester bond.
The structural determinants enabling this activation include:
Mass spectrometry studies confirm that etomoxiryl-Coenzyme A has a molecular mass of 1021.6 daltons and retains the reactive oxirane ring essential for covalent inhibition [4]. Structural analogs lacking the epoxide group (e.g., dimethyl-etomoxir) show complete loss of inhibitory activity, confirming this moiety's indispensability [1].
Table 2: Structural Features of Etomoxir and Derivatives
Structural Element | Role in Biochemical Activity | Consequence of Modification |
---|---|---|
Oxirane (epoxide) ring | Covalent modification of serine nucleophiles | Complete loss of activity upon ring opening |
Carboxylic acid group | Substrate for acyl-Coenzyme A synthetases | Methyl ester prodrug requires intracellular hydrolysis |
Chlorophenoxy moiety | Hydrophobic interactions with binding pockets | Reduced potency with smaller substituents |
Alkyl linker (C6 chain) | Mimics fatty acid hydrocarbon tail | Shorter chains decrease Carnitine Palmitoyltransferase-1 affinity |
Stereochemistry (R-enantiomer) | Proper spatial orientation for target engagement | S-enantiomer shows negligible activity |
By irreversibly inhibiting Carnitine Palmitoyltransferase-1, etomoxir blocks the entry of long-chain fatty acids (≥C14) into the mitochondrial matrix, effectively shutting down the primary pathway for fatty acid-derived acetyl-Coenzyme A production. This metabolic disruption creates a substrate bottleneck evidenced by accumulation of long-chain acyl-carnitines (e.g., palmitoylcarnitine, C16:0-carnitine) and depletion of tricarboxylic acid cycle intermediates [1] [3]. Compensatory metabolic shifts include:
Notably, proteomic studies using click chemistry-enabled etomoxir analogs reveal extensive binding to peroxisomal proteins, including acyl-Coenzyme A oxidase 1 and peroxisomal bifunctional enzyme, suggesting direct inhibition of alternative fatty acid oxidation compartments [1]. Etomoxir treatment (100 μM) reduces palmitate β-oxidation rates by 70–85% in primary hepatocytes, accompanied by increased intracellular free fatty acids and diacylglycerols [1] [3]. Genetic ablation of peroxisomal import protein Peroxisomal Biogenesis Factor 5 eliminates etomoxir binding to peroxisomal matrix proteins, confirming its unexpected peroxisomal localization [1].
Beyond its enzymatic inhibition, etomoxir functions as a ligand-dependent activator of peroxisome proliferator-activated receptor alpha, a nuclear receptor governing lipid catabolism genes. Etomoxir induces peroxisome proliferator-activated receptor alpha target genes including acyl-Coenzyme A oxidase, cytochrome P450 4A1, and carnitine palmitoyltransferase-1 itself, creating a paradoxical compensatory response to its inhibitory effects [5] [8]. This agonism occurs through direct binding to the peroxisome proliferator-activated receptor alpha ligand-binding domain, with half-maximal effective concentration values of 50–100 μM in reporter assays [5].
In renal ischemia-reperfusion models, five-day etomoxir pretreatment (20 mg/kg/day) induces peroxisome proliferator-activated receptor alpha target genes and confers significant cytoprotection, reducing serum creatinine by 45% and blood urea nitrogen by 52% compared to controls. This protection is abolished in peroxisome proliferator-activated receptor alpha null mice, confirming receptor dependence [5]. Mechanistically, peroxisome proliferator-activated receptor alpha activation:
Table 3: Comparative Effects of Peroxisome Proliferator-Activated Receptor Alpha Agonists
Parameter | Etomoxir | Fenofibrate | WY-14643 |
---|---|---|---|
Primary Target | Carnitine Palmitoyltransferase-1 | Peroxisome proliferator-activated receptor alpha | Peroxisome proliferator-activated receptor alpha |
Peroxisome Proliferator-Activated Receptor Alpha EC₅₀ | 50–100 μM | 30–50 μM | 0.5–1 μM |
Carnitine Palmitoyltransferase-1 Inhibition | Irreversible (IC₅₀ 5–20 nM) | None | None |
Effect on Fatty Acid Oxidation Enzymes | Dual inhibition/upregulation | Upregulation | Upregulation |
Mitochondrial Effects | Complex I inhibition, Adenine nucleotide translocase block | Mild uncoupling | Minimal |
Coenzyme A Sequestration | Significant at >5 μM | Negligible | Negligible |
The concentration-dependent duality of etomoxir's actions creates complex pharmacological outcomes: at low concentrations (1–5 μM), Carnitine Palmitoyltransferase-1 inhibition dominates, while at higher concentrations (>40 μM), peroxisome proliferator-activated receptor alpha transactivation and Coenzyme A sequestration become increasingly significant [3] [5]. This explains why peroxisome proliferator-activated receptor alpha target gene induction requires substantially higher etomoxir concentrations than those needed for Carnitine Palmitoyltransferase-1 inhibition [8] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: